![molecular formula C18H32N2O4 B2648847 DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate CAS No. 2102411-24-3](/img/structure/B2648847.png)

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

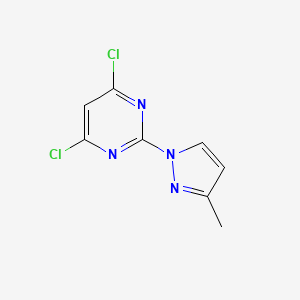

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a chemical compound with the molecular formula C13H24N2O2 . It is also known by other names such as 2,8-Diazaspiro [4.5]decane-8-carboxylic acid tert-butyl ester and 2-Methyl-2-propanyl 2,8-diazaspiro [4.5]decane-8-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of this compound is approximately 240.342 Da .Wissenschaftliche Forschungsanwendungen

Supramolecular Arrangements and Crystal Structure

The study of cyclohexane-5-spirohydantoin derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveals insights into the supramolecular arrangements and crystal structures influenced by substituents on the cyclohexane ring. These compounds exhibit distinct supramolecular arrangements based on the interactions between hydantoin rings, classified into Type I and Type II structures, formed by dimers and ribbons, respectively (Graus et al., 2010).

Conformational Analysis and Peptide Synthesis

The synthesis and conformational analysis of spirolactams as pseudopeptides, including derivatives of 1,7-diazaspiro[4.5]decanes, provide valuable insights for peptide synthesis. These compounds serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Stereochemistry and NMR Analysis

The study on the relative configuration of diazaspiro[4.5]decanes through 13C, 15N, and 17O NMR analysis provides detailed information on the stereochemistry of these compounds. This research highlights the influence of substituents on the conformational preferences and tautomeric equilibria of spirocyclic compounds (Guerrero-Alvarez et al., 2004).

Spirocyclic 3-oxotetrahydrofurans Synthesis

A general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are valuable for producing biologically active heterocyclic compounds, has been developed. This synthesis involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating a pathway for creating isomeric condensation products (Moskalenko & Boev, 2012).

Enantiomerically Pure Spiroacetals

A novel approach for synthesizing enantiomerically pure dialkyl dioxaspirodecanes showcases the utility of homopropargylic alcohols in constructing complex spiroacetal structures. This method facilitates the creation of enantiomerically pure spiroacetals, highlighting the versatility and potential of these compounds in various applications (Schwartz et al., 2005).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ditert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O4/c1-16(2,3)23-14(21)19-10-7-18(8-11-19)9-12-20(13-18)15(22)24-17(4,5)6/h7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGABFQIEFWWTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)

![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)

![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)

![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)